molecular formula C7H14N2O4 B11946081 2,3-Dimethyl-2,3-dinitropentane CAS No. 121781-61-1

2,3-Dimethyl-2,3-dinitropentane

Cat. No.: B11946081
CAS No.: 121781-61-1
M. Wt: 190.20 g/mol
InChI Key: IXKCCSQYPRNQNI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2,3-dinitropentane is a branched aliphatic nitro compound characterized by two nitro (-NO₂) groups and two methyl (-CH₃) substituents at the 2nd and 3rd positions of a pentane backbone. Nitroalkanes like this are often studied for applications in explosives, propellants, or as intermediates in organic synthesis. However, its exact properties and applications remain underdocumented compared to more common analogues .

Properties

CAS No.

121781-61-1

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

IUPAC Name

2,3-dimethyl-2,3-dinitropentane

InChI

InChI=1S/C7H14N2O4/c1-5-7(4,9(12)13)6(2,3)8(10)11/h5H2,1-4H3

InChI Key

IXKCCSQYPRNQNI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)(C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation of Sodium Salts with Halonitroalkanes

This classical method involves nucleophilic substitution between sodium salts of nitroalkanes and halonitroalkanes:

  • General Reaction :
    R-NO2Na++R’-X-NO2R-R’-NO2-NO2+NaX\text{R-NO}_2^- \text{Na}^+ + \text{R'-X-NO}_2 \rightarrow \text{R-R'-NO}_2\text{-NO}_2 + \text{NaX}

  • Example :
    Sodium 2-nitropropane reacts with 2-bromo-2-nitropropane in ethanol at reflux (90°C) .

    • Yield : 29% with bromine, 37% with iodine .

  • Optimization :

    • Solvents: Ethanol, methanol, or acetone.

    • Higher yields observed with iodonitroalkanes due to better leaving-group ability .

Limitations :

  • Requires hazardous halonitroalkanes.

  • Low yields (8–37%) due to side reactions .

Oxidative Coupling of 2-Nitropropane

Direct oxidation of 2-nitropropane using ceric ammonium nitrate (CAN) or hydrogen peroxide:

  • CAN-Mediated Oxidation :
    2CH3C(NO2)CH3CAN(CH3)2C(NO2)-C(NO2)(CH3)22 \, \text{CH}_3\text{C(NO}_2\text{)CH}_3 \xrightarrow{\text{CAN}} (\text{CH}_3)_2\text{C(NO}_2\text{)-C(NO}_2\text{)(CH}_3)_2

    • Yield : 52% .

  • H₂O₂-Based Oxidation :
    Conducted in alkaline media with TS-1 catalysts, yielding DMNP alongside acetone byproducts .

Challenges :

  • CAN is expensive and generates toxic waste.

  • Competing decomposition pathways reduce efficiency.

Halogenation-Nitration Sequential Reactions

A two-step process involving halogenation followed by nitration:

  • Halogenation :
    (CH3)2CHCH(CH3)2+X2(CH3)2CXCH(CH3)2\text{(CH}_3\text{)}_2\text{CHCH(CH}_3\text{)}_2 + \text{X}_2 \rightarrow \text{(CH}_3\text{)}_2\text{CXCH(CH}_3\text{)}_2

  • Nitration :
    (CH3)2CXCH(CH3)2+HNO3(CH3)2C(NO2)CH(CH3)2\text{(CH}_3\text{)}_2\text{CXCH(CH}_3\text{)}_2 + \text{HNO}_3 \rightarrow \text{(CH}_3\text{)}_2\text{C(NO}_2\text{)CH(CH}_3\text{)}_2

  • Conditions :

    • Nitration in fuming HNO₃ at 0–5°C .

  • Yield : ~40% (over two steps) .

Drawbacks :

  • Handling fuming nitric acid poses explosion risks.

  • Poor regioselectivity in nitration step.

Comparative Analysis of Methods

Method Reactants Catalyst Yield Safety Concerns
Catalytic OxidationAcetone, H₂O₂, NH₃TS-140–48%Low (non-toxic reagents)
CondensationSodium 2-nitropropaneNone8–37%High (halonitroalkanes)
Oxidative Coupling (CAN)2-NitropropaneCAN52%Moderate (toxic oxidant)
Halogenation-NitrationAlkane, X₂, HNO₃None~40%High (explosive HNO₃)

Industrial Scalability and Challenges

The TS-1 catalytic method is most viable for large-scale production due to:

  • Reusability : Catalysts retain activity after 10 cycles .

  • Cost : Acetone and H₂O₂ are cheaper than 2-nitropropane or CAN.

  • Waste Management : Minimal hazardous byproducts vs. halogenated waste in other methods .

Remaining Issues :

  • Improving selectivity in nitration steps.

  • Reducing energy consumption in H₂O₂-based oxidations.

Structural and Spectroscopic Validation

Post-synthesis characterization confirms product identity:

  • Melting Point : 210–212°C .

  • IR/Raman Spectra : Peaks at 1,540 cm⁻¹ (asymmetric NO₂ stretch) and 1,350 cm⁻¹ (symmetric NO₂ stretch) .

  • Dipole Moment Analysis : Confirms gauche and trans conformers in solution .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2,3-dinitropentane can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of 2,3-dimethyl-2,3-diaminopentane.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Explosives Detection

One of the primary applications of 2,3-Dimethyl-2,3-dinitropentane is as a taggant in explosives . The International Civil Aviation Organization (ICAO) mandates that taggants be added to plastic explosives to facilitate detection at security checkpoints. DMNB serves as an effective tracer due to its distinctive chemical signature, which can be detected using advanced sensing technologies such as silicon quantum dot sensors. These sensors have demonstrated enhanced sensitivity for detecting DMNB compared to other taggants like CdSe quantum dots .

Table 1: Comparison of Taggants for Explosives Detection

TaggantDetection MethodSensitivity Level
2,3-Dimethyl-2,3-dinitropentaneSilicon Quantum DotsHigh
NitrotolueneGas ChromatographyModerate
DinitrotolueneMass SpectrometryHigh

Organic Synthesis

DMNB is also utilized as an organic intermediate in the synthesis of various chemical compounds. It plays a crucial role in the production of nitroxide radicals, which are essential components in molecular magnets and have potential applications in magnetic materials and spintronics. The synthesis processes for DMNB have evolved to minimize the use of hazardous materials, making it a safer choice for industrial applications .

Table 2: Synthesis Methods for DMNB

Method DescriptionYield (%)Safety Level
Traditional methods using hazardous chemicalsLowLow
Modified titanium-silicate catalyst methodUp to 48%High

Medical Applications

Research indicates that DMNB may have potential medical applications due to its ability to capture nitric oxide (NO) when synthesized into specific compounds. These compounds can be explored for therapeutic uses related to cardiovascular health and other medical fields .

Toxicological Studies

Despite its utility, the safety profile of DMNB has been scrutinized through various toxicological studies. A notable study evaluated its carcinogenic potential using the SENCAR mouse skin bioassay, which indicated no significant increase in skin tumors after exposure . This finding is critical for assessing the safety of DMNB in both industrial and research settings.

Future Research Directions

Given its diverse applications, ongoing research aims to enhance the efficiency of DMNB synthesis while ensuring safety and environmental sustainability. Innovations in catalyst development and alternative synthesis routes are being explored to reduce reliance on toxic reagents.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2,3-dinitropentane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction to amines or substitution reactions. The exact molecular pathways and targets depend on the specific application and conditions used in the research .

Comparison with Similar Compounds

3-Chloro-2,3-dimethylpentane

Key Differences :

  • Functional Groups : Replaces nitro groups with a chlorine atom, significantly altering reactivity. Chloroalkanes are typically less polar and more prone to nucleophilic substitution or elimination reactions.
  • Physical Properties :
Property 3-Chloro-2,3-dimethylpentane Hypothetical 2,3-Dimethyl-2,3-dinitropentane*
Molecular Formula C₇H₁₅Cl C₇H₁₂N₂O₄ (estimated)
Molecular Weight (g/mol) 134.65 ~192.19 (estimated)
Boiling Point (°C) 133.2 Likely higher (>150°C due to nitro groups)
Density (g/cm³) 0.863 ~1.2–1.4 (typical for nitroalkanes)

*Note: Data for 2,3-Dimethyl-2,3-dinitropentane are extrapolated from nitroalkane trends due to lack of direct measurements .

Reactivity :

  • Chloroalkanes, such as 3-chloro-2,3-dimethylpentane, exhibit lower energy content but higher stability under standard conditions .

2,3-Pentanedione

Key Differences :

  • Functional Groups : Contains two ketone (-C=O) groups instead of nitro groups.
  • Physical Properties :
Property 2,3-Pentanedione 2,3-Dimethyl-2,3-dinitropentane*
Molecular Formula C₅H₈O₂ C₇H₁₂N₂O₄
Molecular Weight (g/mol) 100.12 ~192.19
Boiling Point (°C) ~130–135 >150 (estimated)
Polarity Moderate (ketones) High (nitro groups)

2,2,4-Trimethylpentane

Key Differences :

  • Physical Properties :
Property 2,2,4-Trimethylpentane 2,3-Dimethyl-2,3-dinitropentane*
Boiling Point (°C) 99.3 >150 (estimated)
Density (g/cm³) 0.692 ~1.2–1.4
Reactivity Low (inert hydrocarbon) High (nitro groups)

Uses :

  • 2,2,4-Trimethylpentane is a standard fuel additive (anti-knock agent).

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 2,3-Dimethyl-2,3-dinitropentane in synthetic batches?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment, coupled with Fourier-transform infrared spectroscopy (FTIR) to confirm nitro group vibrations (C-NO₂ stretches at ~1520–1350 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, particularly to resolve methyl group environments and nitro substitution patterns. Cross-reference retention indices with known nitroalkane standards for GC calibration .

Q. How can researchers safely handle 2,3-Dimethyl-2,3-dinitropentane given its potential hazards?

  • Methodological Answer : Follow OSHA-compliant protocols for nitro compounds: use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in a cool, dry environment (<25°C) away from reducing agents or heat sources due to potential exothermic decomposition. Monitor neurotoxic effects via periodic medical evaluations (e.g., kidney function tests, neuropsychological assessments) as outlined in dimethylpentane hazard guidelines .

Q. What solvent systems are optimal for dissolving 2,3-Dimethyl-2,3-dinitropentane in reactivity studies?

  • Methodological Answer : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile for kinetic studies, as they stabilize nitro groups without participating in nucleophilic reactions. For non-polar applications, toluene or dichloromethane may be suitable. Pre-saturate solvents with inert gas (N₂/Ar) to prevent oxidative side reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence the thermal decomposition pathways of 2,3-Dimethyl-2,3-dinitropentane?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. O₂) to study decomposition kinetics. Steric hindrance from methyl groups may delay nitro group dissociation, favoring radical-mediated pathways. Compare activation energies with computational models (e.g., DFT) to validate mechanistic hypotheses .

Q. What experimental strategies can resolve contradictions in reported nitroalkane stability data for 2,3-Dimethyl-2,3-dinitropentane?

  • Methodological Answer : Conduct accelerated aging studies under varying humidity and temperature conditions. Use HPLC-UV/Vis to quantify degradation products (e.g., nitrous oxides, aldehydes). Cross-validate with isotopic labeling (e.g., ¹⁵N-labeled nitro groups) to track bond cleavage specificity .

Q. How can the reactivity of 2,3-Dimethyl-2,3-dinitropentane be modulated for selective nitro reduction in multi-step syntheses?

  • Methodological Answer : Employ catalytic transfer hydrogenation with Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) in ethanol. Additives like NH₄HCO₃ can suppress over-reduction. Monitor reaction progress via in-situ IR spectroscopy to detect intermediate imine or amine formation .

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